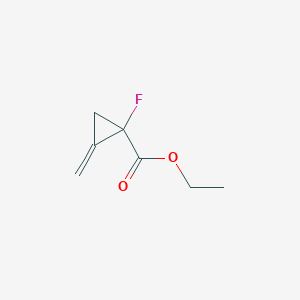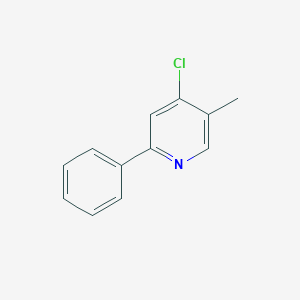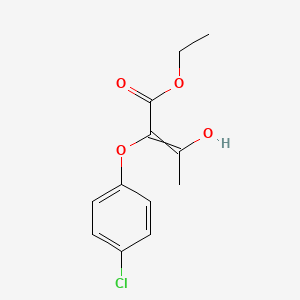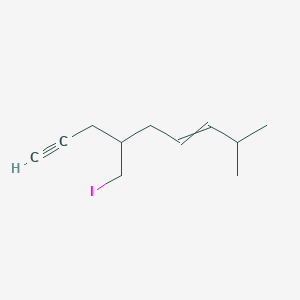
4-(Iodomethyl)-8-methylnon-6-en-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Iodomethyl)-8-methylnon-6-en-1-yne is an organic compound characterized by its unique structure, which includes an iodomethyl group attached to a non-6-en-1-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-8-methylnon-6-en-1-yne typically involves the iodination of a suitable precursor. One common method is the reaction of a non-6-en-1-yne derivative with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Iodomethyl)-8-methylnon-6-en-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the alkyne group can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Major Products:
Substitution: Formation of azides, thiols, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
4-(Iodomethyl)-8-methylnon-6-en-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(Iodomethyl)-8-methylnon-6-en-1-yne exerts its effects involves the interaction of the iodomethyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Bis(iodomethyl)benzene
- 1,3-Bis(iodomethyl)benzene
- (Iodomethyl)fluorosilanes
Comparison: 4-(Iodomethyl)-8-methylnon-6-en-1-yne is unique due to its specific structure, which includes both an iodomethyl group and an alkyne moiety. This combination allows for a diverse range of chemical reactions and applications compared to other iodomethyl compounds, which may lack the alkyne functionality.
Eigenschaften
CAS-Nummer |
656234-83-2 |
|---|---|
Molekularformel |
C11H17I |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
4-(iodomethyl)-8-methylnon-6-en-1-yne |
InChI |
InChI=1S/C11H17I/c1-4-6-11(9-12)8-5-7-10(2)3/h1,5,7,10-11H,6,8-9H2,2-3H3 |
InChI-Schlüssel |
JJNCTUKWYXCLOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CCC(CC#C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


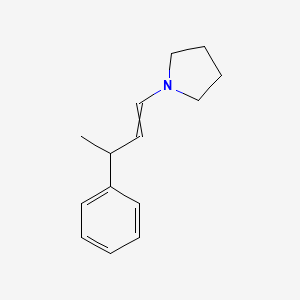
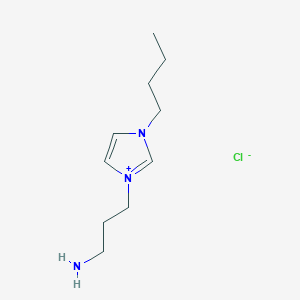
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
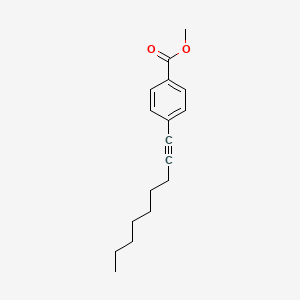
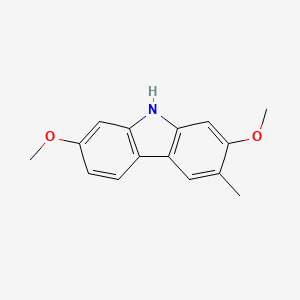
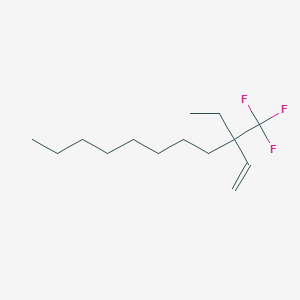
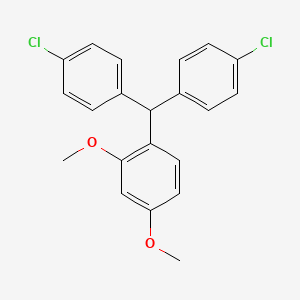
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
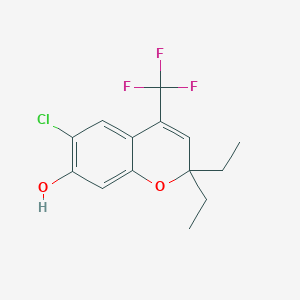
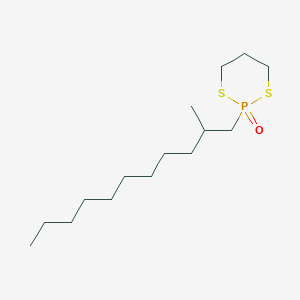
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
